4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4
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Overview
Description
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is a deuterated derivative of 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including Palbociclib, which is an experimental drug for the treatment of breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 involves multiple steps. One common method includes the nitration of 3-pyridine to form 6-nitro-3-pyridine, followed by its reaction with piperazine to yield 4-(6-Nitro-3-pyridinyl)-1-piperazine. The final step involves the nitrosation of the piperazine derivative to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and nitrosation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety of the production environment .
Chemical Reactions Analysis
Types of Reactions
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(6-Nitro-3-pyridinyl)-1-nitro-piperazine.
Reduction: Formation of 4-(6-Amino-3-pyridinyl)-1-nitroso-piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of drugs like Palbociclib, which is used in cancer treatment.
Industry: In the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interact with DNA, causing modifications that affect gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(6-Nitro-3-pyridinyl)-1-piperazinecarboxylic acid tert-butyl ester: Used as an intermediate in the synthesis of Palbociclib.
1-Boc-4-(6-Nitro-3-pyridyl)piperazine: Another intermediate used in the synthesis of heterocyclic compounds.
4-(6-Nitro-3-pyridinyl)-N-[6-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]-1-piperazinecarboxamide: Used in the synthesis of kinase modulators.
Uniqueness
4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine-2,2,6,6-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed mechanistic studies using techniques like NMR spectroscopy. Its specific nitroso and nitro functional groups make it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C9H11N5O3 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
2,2,6,6-tetradeuterio-4-(6-nitropyridin-3-yl)-1-nitrosopiperazine |
InChI |
InChI=1S/C9H11N5O3/c15-11-13-5-3-12(4-6-13)8-1-2-9(10-7-8)14(16)17/h1-2,7H,3-6H2/i5D2,6D2 |
InChI Key |
GZWQRTKBTWTPLK-NZLXMSDQSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1N=O)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |
Canonical SMILES |
C1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])N=O |
Origin of Product |
United States |
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